Cas no 1806304-49-3 (2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole)
![2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole structure](https://ja.kuujia.com/scimg/cas/1806304-49-3x500.png)
2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole
-
- インチ: 1S/C9H5ClF3NO2/c10-4-7-14-5-2-1-3-6(8(5)15-7)16-9(11,12)13/h1-3H,4H2
- InChIKey: QLQOMCBXCSWTMU-UHFFFAOYSA-N
- ほほえんだ: ClCC1=NC2C=CC=C(C=2O1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 251
- トポロジー分子極性表面積: 35.3
- 疎水性パラメータ計算基準値(XlogP): 3.4
2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081000752-500mg |
2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole |
1806304-49-3 | 98% | 500mg |
$8,141.63 | 2022-03-31 | |
Alichem | A081000752-1g |
2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole |
1806304-49-3 | 98% | 1g |
$14,012.91 | 2022-03-31 | |
Alichem | A081000752-250mg |
2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole |
1806304-49-3 | 98% | 250mg |
$5,597.93 | 2022-03-31 |
2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole 関連文献
-
1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazoleに関する追加情報
Professional Introduction to Compound with CAS No. 1806304-49-3 and Product Name: 2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole
2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole, identified by its CAS number 1806304-49-3, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic compound features a benzo[d]oxazole core structure, which is well-documented for its versatile biological activities. The presence of a chloromethyl substituent at the 2-position and a trifluoromethoxy group at the 7-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The benzo[d]oxazole moiety is a prominent pharmacophore in medicinal chemistry, known for its role in various therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents. The chloromethyl functional group enhances the reactivity of the molecule, allowing for further derivatization and modification to explore novel pharmacological profiles. In contrast, the trifluoromethoxy group contributes to metabolic stability and lipophilicity, which are critical factors in drug design for improving bioavailability and target engagement.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole as a lead compound for developing new therapeutic agents. Studies have demonstrated its ability to interact with specific biological targets, such as kinases and transcription factors, which are implicated in various diseases. The trifluoromethoxy substitution has been particularly noted for its ability to modulate enzyme activity by influencing hydrogen bonding networks and electronic distributions.
In vitro studies have shown promising results when this compound is tested against several cancer cell lines. The chloromethyl group facilitates nucleophilic addition reactions, enabling the formation of covalent bonds with biomolecules, which can be exploited for targeted drug delivery systems. Additionally, the benzo[d]oxazole ring's aromaticity allows for π-π stacking interactions with proteins, enhancing binding affinity and selectivity.
The pharmaceutical industry has been increasingly interested in fluorinated aromatic compounds due to their improved pharmacokinetic properties. The trifluoromethoxy group in 2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole not only enhances lipophilicity but also provides resistance to metabolic degradation by enzymes such as cytochrome P450 oxidases. This characteristic makes it an attractive candidate for oral administration and prolonged circulation in the bloodstream.
Recent research has also explored the synthesis of derivatives of this compound to optimize its biological activity. By modifying the substitution patterns or introducing additional functional groups, scientists aim to fine-tune the pharmacological properties for specific therapeutic applications. For instance, replacing the chloromethyl group with other electrophilic centers or altering the position of the trifluoromethoxy group has led to compounds with enhanced potency and reduced toxicity.
The benzo[d]oxazole scaffold is particularly interesting because it can be further functionalized to target multiple disease pathways simultaneously. This polypharmacological approach has gained traction in recent years as a strategy to overcome drug resistance and improve patient outcomes. The structural flexibility of 2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole allows it to be incorporated into diverse drug candidates that can address complex diseases like cancer and neurodegenerative disorders.
From a synthetic chemistry perspective, the preparation of this compound involves multi-step organic transformations that highlight modern methodologies in pharmaceutical synthesis. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzo[d]oxazole ring efficiently. The introduction of the chloromethyl and trifluoromethoxy groups requires precise control over reaction conditions to ensure high yield and purity, which are essential for subsequent biological evaluation.
The growing body of literature on this compound underscores its potential as a building block for novel therapeutics. Researchers are leveraging cutting-edge technologies like high-throughput screening (HTS) and structure-activity relationship (SAR) studies to accelerate the discovery process. The combination of computational modeling with experimental validation has provided valuable insights into how structural modifications influence biological activity.
In conclusion, 2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole (CAS No. 1806304-49-3) represents a fascinating example of how structural complexity can be harnessed to develop innovative pharmaceuticals. Its unique combination of functional groups offers multiple avenues for further exploration in drug discovery, making it a promising candidate for future therapeutic applications. As research continues to evolve, this compound is likely to play an increasingly important role in addressing unmet medical needs across various disease areas.
1806304-49-3 (2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole) 関連製品
- 1429664-95-8(9,10-bis((E)-2-(pyridin-3-yl)vinyl)anthracene)
- 2227831-94-7(4-Amino-5-(3-methoxyphenyl)-1-propylpyrrolidin-2-one)
- 1810074-81-7((S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride)
- 71254-72-3(ethyl 3-nitro-4-(piperidin-1-yl)benzoate)
- 2227712-81-2((1S)-2,2,2-trifluoro-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol)
- 2172488-94-5(1-methyl-6-nitro-1H-1,2,3-benzotriazol-4-amine)
- 2171691-70-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-methylpyridin-3-yl)carbamoylpropanoic acid)
- 2418648-94-7((9H-fluoren-9-yl)methyl 4-3-amino-2-methyl-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate)
- 1806315-22-9(3-Bromo-1-(3,5-diethoxyphenyl)propan-2-one)
- 333418-07-8(methyl 4-4-(1H-1,2,3,4-tetrazol-1-yl)benzamidobenzoate)



